

# The Bystander Effect of Cleavable Linkers: A Technical Guide for Drug Development

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## Compound of Interest

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The bystander effect, a phenomenon where cytotoxic agents released from targeted cancer cells kill adjacent, non-targeted cells, is a critical consideration in the design and development of effective cancer therapies, particularly antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the bystander effect mediated by cleavable linkers, offering detailed insights into its mechanisms, experimental evaluation, and the key molecular players involved.

## The Core Mechanism of the Bystander Effect

The bystander effect of ADCs is a multi-step process that extends the therapeutic reach of the conjugate beyond the antigen-expressing target cells. This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied. The fundamental mechanism relies on the ability of a cytotoxic payload, once released from the ADC, to traverse cell membranes and exert its effect on neighboring cells.<sup>[1][2]</sup>

The process can be broadly categorized into the following stages:

- **Targeting and Internalization:** An ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically through endocytosis.<sup>[2]</sup>

- **Linker Cleavage and Payload Release:** Within the target cell, the cleavable linker is broken down by specific triggers, such as enzymes (e.g., cathepsins) or a change in pH within endosomes and lysosomes. This releases the cytotoxic payload.<sup>[2]</sup> In some cases, cleavage can also occur extracellularly.
- **Payload Diffusion:** For a bystander effect to occur, the released payload must possess the ability to diffuse out of the target cell. This is heavily influenced by the physicochemical properties of the payload, such as its lipophilicity, hydrophobicity, and lack of charge.<sup>[3]</sup>
- **Bystander Cell Killing:** The diffused payload then enters adjacent antigen-negative or low-expressing cancer cells, where it induces cytotoxicity through its specific mechanism of action, such as inhibiting microtubule polymerization or causing DNA damage.

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subgraph "Antigen-Positive Cell" ADC[ADC] --> Binding[Antigen Binding]; Binding --> Internalization[Internalization]; Internalization --> Lysosome[Lysosomal Trafficking]; Lysosome -> Cleavage[Linker Cleavage]; Cleavage --> Payload_Release[Payload Release]; end
```

```
subgraph "Tumor Microenvironment" Payload_Release --> Diffusion[Payload Diffusion]; end
```

```
subgraph "Antigen-Negative Bystander Cell" Diffusion --> Bystander_Uptake[Uptake by Bystander Cell]; Bystander_Uptake --> Bystander_Killing[Cytotoxicity]; end
```

```
style ADC fillcolor="#4285F4", fontcolor="#FFFFFF"; style Bystander_Killing fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "General workflow of the ADC bystander effect."
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## The Critical Role of Cleavable Linkers

Cleavable linkers are central to enabling the bystander effect. They are designed to be stable in systemic circulation to minimize off-target toxicity but are labile under specific conditions within the tumor microenvironment or inside cancer cells.<sup>[4]</sup> There are several classes of cleavable linkers, each with a distinct cleavage mechanism.

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subgraph "Cleavage Mechanisms" Protease[Protease-Sensitive(e.g., Val-Cit)] pH[pH-
Sensitive(e.g., Hydrazone)] Redox[Redox-Sensitive(e.g., Disulfide)] Enzyme[Other Enzyme-
Sensitive(e.g.,  $\beta$ -Glucuronide)] end

ADC[ADC withCleavable Linker] --> Protease; ADC --> pH; ADC --> Redox; ADC --> Enzyme;

Protease --> Payload_Release[Released Payload]; pH --> Payload_Release; Redox -->
Payload_Release; Enzyme --> Payload_Release;

Payload_Release --> Bystander_Effect[Bystander Effect];

style ADC fillcolor="#4285F4", fontcolor="#FFFFFF"; style Bystander_Effect
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in payload release."
```

## Protease-Sensitive Linkers

These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.<sup>[5]</sup> The valine-citrulline (vc) dipeptide is a widely used example.<sup>[5]</sup>

## pH-Sensitive Linkers

Hydrazone linkers are a common type of pH-sensitive linker. They are relatively stable at the neutral pH of blood but are hydrolyzed in the acidic environment of endosomes and lysosomes (pH 4.5-6.2).<sup>[1][6]</sup>

## Redox-Sensitive (Glutathione-Sensitive) Linkers

These linkers contain a disulfide bond that can be cleaved by reducing agents. The concentration of glutathione (GSH) is significantly higher inside cells (1-11 mM) compared to the bloodstream, providing a differential environment for linker cleavage.<sup>[5][7]</sup>

## $\beta$ -Glucuronide Linkers

These are another class of enzymatically cleavable linkers that are hydrolyzed by  $\beta$ -glucuronidase (GUSB), an enzyme abundant in lysosomes and overexpressed in some tumors. [8][9][10] An advantage of these linkers is their hydrophilicity, which can help to mitigate aggregation issues with hydrophobic payloads.[8]

## Physicochemical Properties of the Payload: A Key Determinant

For the bystander effect to be effective, the released payload must be able to cross cell membranes. The physicochemical properties of the payload are therefore a critical factor.

Table 1: Physicochemical Properties of Payloads and Their Impact on the Bystander Effect

Property	Favorable for Bystander Effect	Rationale	Examples of Payloads with High Bystander Potential
Membrane Permeability	High	Allows the payload to diffuse out of the target cell and into neighboring cells.	MMAE, DXd, SN-38[11]
Lipophilicity/Hydrophobicity	High (but balanced)	Facilitates passage through the lipid bilayer of cell membranes.[3]	MMAE, DXd[12]
Charge	Neutral	Charged molecules have difficulty crossing the nonpolar cell membrane.[3]	MMAE[11]
Molecular Weight	Low	Smaller molecules generally diffuse more readily.	Most small molecule payloads

## Signaling Pathways in Bystander Killing

The ultimate outcome of the bystander effect is the induction of apoptosis in neighboring cancer cells. The specific signaling pathways activated depend on the mechanism of action of the cytotoxic payload.

### Microtubule Inhibitors (e.g., MMAE, MMAF)

Payloads like monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are potent microtubule inhibitors.<sup>[13]</sup> They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.<sup>[14][15]</sup>

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MMAE[MMAE Payload] --> Tubulin[Tubulin Binding]; Tubulin --> Inhibition[Inhibition of Tubulin Polymerization]; Inhibition --> Disruption[Microtubule Network Disruption]; Disruption --> Arrest[G2/M Phase Arrest]; Arrest --> Apoptosis[Apoptosis];
```

```
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```

### DNA Damaging Agents (e.g., Doxorubicin, DXd)

Payloads such as doxorubicin and deruxtecan (DXd) are topoisomerase inhibitors that cause DNA damage.<sup>[16]</sup> This triggers the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis.<sup>[16][17][18]</sup>

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DXd[DXd Payload] --> Topo1[Topoisomerase I Inhibition]; Topo1 --> DSB[DNA Double-Strand Breaks]; DSB --> DDR[DNA Damage Response (ATM/ATR)]; DDR --> p53[p53 Activation]; p53 --> Arrest[Cell Cycle Arrest]; p53 --> Apoptosis[Apoptosis];
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style DXd fillcolor="#FBBC05", fontcolor="#202124"; style Apoptosis fillcolor="#EA4335",
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```

## Caspase-3 Cleavable Linkers: An Amplification Loop

A novel approach to enhance the bystander effect is the use of caspase-3 cleavable linkers. Caspase-3 is a key executioner caspase in the apoptotic pathway.<sup>[19][20]</sup> In this design, the initial cell death of target cells activates caspase-3, which can then cleave the linkers of extracellular ADCs, releasing more payload and creating a positive feedback loop that amplifies the bystander effect.<sup>[8][21]</sup>

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subgraph "Target Cell" ADC_Internalization[ADC Internalization] --> Payload_Release[Payload
Release]; Payload_Release --> Apoptosis_Induction[Apoptosis Induction]; Apoptosis_Induction
--> Caspase3_Activation[Caspase-3 Activation]; end
```

```
subgraph "Tumor Microenvironment" Caspase3_Activation -->
Extracellular_Caspase3[Extracellular Caspase-3]; Extracellular_Caspase3 -->
ADC_Cleavage[Extracellular ADC Linker Cleavage]; ADC_Cleavage --> More_Payload[More
Payload Release]; end
```

```
More_Payload --> Bystander_Cell[Enters Bystander Cell]; Bystander_Cell -->
Bystander_Apoptosis[Bystander Cell Apoptosis];
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fontcolor="#FFFFFF"; } caption: "Amplification of bystander effect by caspase-3 cleavable
linkers."
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## Experimental Protocols for Evaluating the Bystander Effect

Several in vitro and in vivo assays are used to quantify the bystander effect of ADCs.

## In Vitro Co-culture Bystander Assay

This is a fundamental assay to directly assess the killing of antigen-negative cells in the presence of antigen-positive cells.

Methodology:

- **Cell Line Selection:** Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive SK-BR-3) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7). The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.
- **Cell Seeding:** Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 3:1).
- **ADC Treatment:** Treat the co-culture with a range of ADC concentrations.
- **Incubation:** Incubate the cells for a specified period (e.g., 72-96 hours).
- **Data Analysis:** Quantify the viability of the fluorescently labeled Ag- cells using flow cytometry or high-content imaging. A decrease in the viability of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration indicates a bystander effect.

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Start[Start] --> Seed[Seed Ag+ and Ag- (GFP-labeled) cells together]; Seed --> Treat[Treat with ADC]; Treat --> Incubate[Incubate for 72-96h]; Incubate --> Analyze[Analyze viability of GFP+ cells(Flow Cytometry/Imaging)]; Analyze --> End[End];
```

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style Start fillcolor="#34A853", fontcolor="#FFFFFF"; style End fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "Workflow for in vitro co-culture bystander assay."
```

## Conditioned Medium Transfer Assay

This assay determines if the bystander effect is mediated by soluble factors (i.e., the released payload) secreted by the target cells.

#### Methodology:

- Preparation of Conditioned Medium:
  - Culture the Ag+ "donor" cells and treat them with the ADC for a set period (e.g., 72 hours).
  - Collect the culture medium.
  - Centrifuge and filter the medium to remove cells and debris. This is the "conditioned medium."
- Treatment of Recipient Cells:
  - Culture the Ag- "recipient" cells.
  - Replace the medium of the recipient cells with the conditioned medium.
- Incubation and Analysis: Incubate the recipient cells and assess their viability. A decrease in viability compared to cells treated with medium from untreated donor cells confirms a bystander effect mediated by a soluble factor.

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subgraph "Donor Cells (Ag+)" Start[Start] --> Treat_Donor[Treat Ag+ cells with ADC]; Treat_Donor --> Incubate_Donor[Incubate for 72h]; Incubate_Donor --> Collect_Medium[Collect and filter medium]; end
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```
subgraph "Recipient Cells (Ag-)" Collect_Medium --> Treat_Recipient[Add conditioned medium to Ag- cells]; Treat_Recipient --> Incubate_Recipient[Incubate]; Incubate_Recipient --> Analyze[Assess viability of Ag- cells]; end
```

```
Analyze --> End[End];
```



style Start fillcolor="#34A853", fontcolor="#FFFFFF"; style End fillcolor="#EA4335", fontcolor="#FFFFFF"; } caption: "Workflow for conditioned medium transfer assay."

## In Vivo Admixed Tumor Model

This model assesses the bystander effect in a more physiologically relevant setting.

Methodology:

- **Cell Preparation:** Prepare a mixture of Ag+ and Ag- tumor cells. The Ag- cells may be engineered to express a reporter gene like luciferase for in vivo imaging.
- **Tumor Implantation:** Subcutaneously inject the cell mixture into immunodeficient mice to establish admixed tumors.
- **ADC Treatment:** Once tumors are established, treat the mice with the ADC.
- **Monitoring and Analysis:** Monitor tumor growth using calipers and in vivo imaging (if using luciferase-expressing cells). A reduction in the overall tumor volume and a decrease in the luciferase signal from the Ag- cells indicate an in vivo bystander effect.

## Quantitative Data and Comparison

The extent of the bystander effect can vary significantly between different ADCs, primarily due to the properties of the linker and payload.

Table 2: Comparative In Vitro Bystander Effect of Different ADCs

ADC	Target	Linker Type	Payload	Bystander Effect Potential	Representative IC50 in Bystander Assay (Ag-cells in co-culture)
Trastuzumab deruxtecan (T-DXd)	HER2	Protease-cleavable (GGFG)	DXd (Topoisomerase I inhibitor)	High	Potent killing of HER2-negative cells observed. <a href="#">[2]</a> <a href="#">[22]</a>
Sacituzumab govitecan	TROP-2	pH-sensitive (Hydrazone)	SN-38 (Topoisomerase I inhibitor)	High	Demonstrates significant bystander killing.
Enfortumab vedotin	Nectin-4	Protease-cleavable (vc)	MMAE (Microtubule inhibitor)	High	Effective killing of Nectin-4 negative cells in co-culture.
Trastuzumab emtansine (T-DM1)	HER2	Non-cleavable (Thioether)	DM1 (Microtubule inhibitor)	None/Minimal	No significant effect on HER2-negative cells in co-culture. <a href="#">[1]</a>

ADC with vc-MMAF	Various	Protease-cleavable (vc)	MMAF (Microtubule inhibitor)	Low	Less membrane-permeable due to a charged group, limiting bystander effect. <a href="#">[23]</a>
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Table 3: In Vivo Efficacy of ADCs with Bystander Effect in Admixed Tumor Models

ADC	Tumor Model (Ag+/Ag-cells)	Observation
Trastuzumab deruxtecan (T-DXd)	HER2+ (NCI-N87) and HER2- (MDA-MB-468-Luc)	Significant reduction in luciferase signal from HER2-cells, indicating elimination by bystander effect. <a href="#">[22]</a>
ADC with PBD payload	CD30+ and CD30- cells	Bystander killing observed with as little as 34% antigen-positive cells. <a href="#">[6]</a>
ADC with MMAE payload	CD30+ and CD30- cells	Required a higher percentage of antigen-positive cells for significant bystander killing compared to PBD-based ADCs. <a href="#">[6]</a>

## Conclusion

The bystander effect, facilitated by cleavable linkers and membrane-permeable payloads, is a powerful mechanism to enhance the efficacy of ADCs, especially in the context of heterogeneous tumors. A thorough understanding of the underlying principles, coupled with robust experimental validation, is crucial for the rational design of next-generation ADCs with optimized therapeutic windows. The continued development of novel linker technologies, such

as caspase-cleavable linkers, holds the promise of further amplifying this effect for improved patient outcomes.

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